Menitrazepam - 28781-64-8

Menitrazepam

Catalog Number: EVT-431268
CAS Number: 28781-64-8
Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Menitrazepam was first introduced in the 1970s and has been utilized in various therapeutic contexts. As a member of the benzodiazepine class, it shares a common mechanism of action with other drugs in this category, such as diazepam and lorazepam. Benzodiazepines are characterized by their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain.

Synthesis Analysis

The synthesis of Menitrazepam involves several key steps, typically starting from 2-amino-5-chlorobenzophenone. The general synthetic route includes:

  1. Formation of the Benzodiazepine Ring: The initial step usually involves the condensation of an amine with a carbonyl compound to form an imine, which subsequently undergoes cyclization.
  2. Introduction of Substituents: The structure may be modified through various chemical reactions to introduce specific substituents that enhance its pharmacological properties.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.

The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical in determining the yield and purity of Menitrazepam.

Molecular Structure Analysis

Menitrazepam has a molecular formula of C16_{16}H14_{14}ClN3_{3}O. Its structure features:

  • Benzodiazepine Core: A fused benzene and diazepine ring system.
  • Chlorine Atom: Positioned at the 5th carbon of the benzene ring, contributing to its pharmacological activity.
  • Functional Groups: Includes an amine group and a carbonyl group that are essential for its biological activity.

The three-dimensional conformation of Menitrazepam allows it to effectively bind to GABA-A receptors, facilitating its anxiolytic effects.

Chemical Reactions Analysis

Menitrazepam can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, Menitrazepam may hydrolyze to form its corresponding carboxylic acid derivative.
  2. Oxidation: The presence of certain functional groups allows for oxidation reactions that can modify its pharmacological profile.
  3. Substitution Reactions: The chlorine atom can be replaced with other groups through nucleophilic substitution reactions, potentially altering its activity.

These reactions are significant for both metabolic pathways within the body and potential modifications for drug development.

Mechanism of Action

Menitrazepam exerts its effects primarily through modulation of GABA-A receptors in the central nervous system:

  • GABA Binding: It enhances the binding affinity of GABA at these receptors.
  • Increased Chloride Ion Conductance: This leads to hyperpolarization of neurons, resulting in decreased neuronal excitability.
  • Clinical Effects: The outcome is a reduction in anxiety, promotion of sleep, and muscle relaxation.

The pharmacodynamics of Menitrazepam involve both acute effects (such as sedation) and chronic effects (such as tolerance development).

Physical and Chemical Properties Analysis

Menitrazepam exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 303.75 g/mol.
  • Solubility: It is moderately soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: Typically ranges between 150°C to 160°C, which is important for formulation stability.
  • pH Stability: Its stability can vary with pH; therefore, formulations often require specific pH adjustments.

These properties are crucial for determining appropriate dosing regimens and formulation strategies in pharmaceutical applications.

Applications

Menitrazepam is utilized in various clinical settings:

  1. Anxiety Disorders: Effective in managing symptoms associated with anxiety disorders due to its calming effects.
  2. Insomnia Treatment: Prescribed for short-term management of sleep disorders.
  3. Preoperative Sedation: Used in surgical settings to induce sedation prior to procedures.
  4. Research Applications: Investigated for potential use in other conditions such as epilepsy due to its central nervous system depressant effects.
Historical Development and Synthesis

Discovery and Initial Synthesis in Benzodiazepine Research

Menitrazepam emerged as a structurally novel benzodiazepine derivative during the intensive pharmaceutical exploration of this chemical class in the late 20th century. Its core structure features a cyclohexenyl substitution at the 5-position of the benzodiazepine ring system and a nitro group at the 7-position, distinguishing it from earlier compounds like diazepam. The molecular framework was defined by the formula C₁₆H₁₇N₃O₃ (molar mass: 299.33 g/mol), with a characteristic benzodiazepinone scaffold [1] [9]. Initial synthetic pathways were developed through strategic molecular modifications of existing benzodiazepines, notably replacing the 7-chloro group of tetrazepam with a nitro group while introducing the cyclohexenyl moiety [1]. This structural innovation aimed to enhance hypnotic potency and modify metabolic pathways compared to predecessors like nitrazepam (discovered in the 1950s by Hoffmann-La Roche) [5]. Early pharmacological characterization identified menitrazepam as a potent sedative-hypnotic with muscle relaxant properties, positioning it as a candidate for insomnia treatment [9].

Table 1: Structural Comparison of Key Nitro-Substituted Benzodiazepines

CompoundR¹ (Position 5)R² (Position 7)Molecular Formula
MenitrazepamCyclohexenylNitroC₁₆H₁₇N₃O₃
NitrazepamPhenylNitroC₁₅H₁₁N₃O₃
NimetazepamMethylNitroC₁₆H₁₃N₃O₃
TetrazepamCyclohexenylChloroC₁₆H₁₇ClN₂O

Evolution of Synthetic Methodologies for Nitro-Substituted Benzodiazepines

The synthesis of nitro-substituted benzodiazepines like menitrazepam evolved significantly from early benzodiazepine production methods. A foundational industrial approach for nitrazepam—a structural analog—involved the condensation of 2-chloro-5-nitrobenzophenone with ethylenediamine, followed by oxidation to form the diazepinone ring [7]. This method offered scalability and high yield, establishing a template for nitrobenzodiazepine synthesis. For menitrazepam, the introduction of the cyclohexenyl group necessitated alternative strategies, likely involving:

  • Keto-enol cyclization of o-aminobenzophenone precursors bearing pre-formed cyclohexenyl substituents
  • N-alkylation of tetrazepam intermediates to install the N-methyl group
  • Selective nitration of the fused benzene ring under controlled conditions [1] [6]

Key challenges included ensuring regioselective nitration at the 7-position and maintaining the stability of the cyclohexenyl group during ring-closure reactions. Spectrophotometric and polarographic studies confirmed the integrity of menitrazepam's structure and its distinct electrochemical behavior compared to non-nitro analogs [1]. Despite its oral hypnotic efficacy, menitrazepam's clinical potential was limited by pharmacokinetic drawbacks, particularly delayed peak plasma levels, reducing its advantage over faster-acting agents like temazepam [1].

Patent Landscape and Intellectual Property Trends in Hypnotic Drug Development

The intellectual property landscape for hypnotic benzodiazepines reflects broader shifts in global pharmaceutical patenting. Between 2014–2024, China surged from 9% to 37% of total patent families among the top 1,000 patent holders, overtaking Japan (27%) and the U.S. (14%) [2]. This dominance extended to the elite top 100 patent owners, where Chinese entities grew from 5% to 45% representation—driven by state-supported R&D initiatives in advanced pharmaceuticals [2]. Although specific menitrazepam patents (e.g., DE 2017060) were filed decades ago, contemporary trends reveal:

  • Strategic patent clustering: Companies like State Grid Corporation (China) and Huawei expanded portfolios around core technologies, including bioactive small molecules.
  • Green technology emphasis: Accelerated patenting of sustainable drug synthesis methods, with China and New Zealand leading filings [3].
  • AI-driven IP management: Tools automating patent analysis and infringement monitoring gained traction, improving landscape navigation for novel hypnotics [3] [8].

Notably, the overall patent landscape has decentralized since 2014, with the top 100 patent holders' share dropping from 27% to 20% of global activity. This reflects increased innovation diffusion but complicates freedom-to-operate analyses for drugs like menitrazepam [2].

Table 2: Global Patent Powerhouse Trends (2014 vs. 2024)

Metric20142024Change
Top 1000 Patent Families by Region
China9%37%+28%
Japan44%27%-17%
United States19%14%-5%
Top 100 Companies by HQ Country
Chinese Companies545+40
Japanese Companies4527-18
U.S. Companies2312-11

Properties

CAS Number

28781-64-8

Product Name

Menitrazepam

IUPAC Name

5-(cyclohexen-1-yl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C16H17N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3

InChI Key

CMFUDRPCXZQTOM-UHFFFAOYSA-N

SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.